N-Carbobenzoxy-DL-phenylalanine

Enzymatic Resolution Biocatalysis Chiral Separation

Unprotected phenylalanine triggers uncontrolled side reactions in peptide synthesis, reducing yield and purity. N-Carbobenzoxy-DL-phenylalanine solves this with orthogonal Cbz protection, enabling selective α-amino masking for clean peptide bond formation. • Orthogonal: Cbz stable to acids/bases; removed exclusively by hydrogenolysis-not substitutable by Boc or Fmoc strategies • Validated Standard: Documented chiral resolution (α=1.28, Rs=2.0) for HPLC/SFC method validation • Biocatalytic: E>100 enantioselectivity with porcine pancreatic lipase for enzymatic L-Phe resolution Consistent ≥98% purity ensures reproducible results across R&D and production scales.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 3588-57-6
Cat. No. B554502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbobenzoxy-DL-phenylalanine
CAS3588-57-6
Synonyms3588-57-6; Z-DL-Phe-OH; N-Carbobenzoxy-DL-phenylalanine; Z-DL-phenylalanine; 2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoicacid; N-CBZ-DL-PHENYLALANINE; RRONHWAVOYADJL-UHFFFAOYSA-N; N-[(Benzyloxy)carbonyl]phenylalanine; ST054635; CBZ-L-PHE; DL-Phenylalanine,N-((phenylmethoxy)carbonyl)-; DL-Phenylalanine,N-[(phenylmethoxy)carbonyl]-; 2-(benzyloxycarbonylamino)-3-phenylpropanoicacid; 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoicacid; N-[(Benzyloxy)carbonyl]phenylalanine#; PubChem10546; AC1Q5SJI; AC1L2O0J; AC1Q71PK; Oprea1_877431; MLS000112276; 97005_ALDRICH; CHEMBL25048; SCHEMBL479010; ACMC-209u43
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
InChIKeyRRONHWAVOYADJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbobenzoxy-DL-phenylalanine (CAS 3588-57-6): Fundamental Properties and Role as a Protected Racemic Amino Acid


N-Carbobenzoxy-DL-phenylalanine (CAS 3588-57-6), also known as Cbz-DL-phenylalanine or Z-DL-Phe-OH, is a protected derivative of the essential amino acid phenylalanine featuring a benzyloxycarbonyl (Cbz) group on its α-amino moiety . It exists as a racemic mixture, containing equal proportions of D- and L-enantiomers. The Cbz group, first introduced by Bergmann in 1932, remains a widely used amino-protecting group due to its ease of introduction, stability, and the mild conditions required for its removal via catalytic hydrogenolysis [1]. As a white to almost white crystalline solid with a melting point range of 101-106 °C and solubility in methanol, this compound serves as a fundamental building block in peptide synthesis and various organic transformations .

Why N-Carbobenzoxy-DL-phenylalanine Cannot Be Replaced by Unprotected Phenylalanine or Other N-Protected Analogs


While phenylalanine is a commodity amino acid, its unprotected form is unsuitable for most synthetic applications due to the high nucleophilicity of its α-amino group, which leads to uncontrolled side reactions . The introduction of the Cbz group in N-Carbobenzoxy-DL-phenylalanine confers orthogonal protection, enabling selective peptide bond formation. Crucially, this compound cannot be substituted with other common N-protected phenylalanine derivatives such as Boc-Phe-OH or Fmoc-Phe-OH without fundamentally altering the synthetic route, as the deprotection conditions for Cbz (catalytic hydrogenolysis) are orthogonal to the acid-labile Boc and base-labile Fmoc groups [1]. Furthermore, its racemic nature provides a distinct advantage over enantiopure forms for specific applications. The use of N-Carbobenzoxy-DL-phenylalanine as a racemic standard, or as a substrate for enzymatic resolution, is a well-defined strategy that cannot be replicated by D- or L-enantiomers alone, as highlighted in the quantitative evidence below.

N-Carbobenzoxy-DL-phenylalanine: Evidence-Based Selection Guide Using Comparative Performance Data


High Enantioselectivity (E > 100) for L-Enantiomer in Lipase-Catalyzed Kinetic Resolution of Glyceryl Ester Derivative

The enzymatic resolution of racemic N-benzyloxycarbonyl (Cbz) amino acids is a key strategy for obtaining enantiopure building blocks. In a comparative study of porcine pancreatic lipase (PPL)-catalyzed hydrolysis of various N-benzyloxycarbonyl-DL-amino acid esters, the glyceryl ester of Z-DL-phenylalanine (Z-DL-Phe-OGly) demonstrated exceptionally high enantioselectivity [1]. The L-enantiomer was preferentially hydrolyzed with an enantiomeric ratio (E) value exceeding 100, leading to completion of the reaction within 20 minutes [1]. This is in contrast to other derivatives like the corresponding carbamoylmethyl (Cam) ester (Z-DL-Phe-OCam), which also underwent rapid hydrolysis but with significantly poorer L-enantioselectivity [1].

Enzymatic Resolution Biocatalysis Chiral Separation

Existence of Measurable Chromatographic Resolution (Alpha = 1.28) for D- and L-Enantiomers on a Chiral Stationary Phase

The utility of N-Carbobenzoxy-DL-phenylalanine as a racemic standard is predicated on the ability to analytically resolve its enantiomers. Data from Daicel Chiral Technologies shows that on a specific chiral column, the D- and L-enantiomers of this compound can be baseline-resolved with a resolution factor of 2.0 and an alpha (separation factor) value of 1.28 [1]. This provides a quantitative benchmark for method development. In contrast, unmodified DL-phenylalanine may exhibit different retention characteristics and resolution metrics on the same phase due to the absence of the Cbz group, which significantly influences interaction with the chiral selector.

Chiral Chromatography Analytical Method Validation Enantiomeric Purity

Demonstrated Utility as a Key Substrate for the Preparation of Sequential Polypeptides via Controlled Racemization Protocol

In the synthesis of sequential polypeptides, controlling racemization is critical for maintaining product homogeneity. A method using N-carbobenzoxy amino acids, including N-Carbobenzoxy-DL-phenylalanine, coupled via a modified mixed anhydride approach with peptide pentachlorophenyl active ester hydrochlorides, has been reported to yield N-protected, C-activated peptide units [1]. Crucially, this method is explicitly noted for its ability to 'limit the degree of racemization' during synthesis [1]. While this study does not provide a direct head-to-head comparison with Boc or Fmoc analogs, the peer-reviewed validation of a specific, racemization-mitigating protocol for Cbz-protected substrates establishes a proven synthetic pathway that may not be directly transferable to other protecting group strategies.

Peptide Synthesis Polymer Chemistry Racemization Control

Defined Physicochemical Profile (Melting Point, Solubility) Enabling Reproducible Handling and Purification

The physical properties of N-Carbobenzoxy-DL-phenylalanine are well-characterized, with a melting point range of 101-106°C and a solubility profile described as 'almost transparent' in methanol . These defined parameters are essential for consistent experimental outcomes in crystallization, formulation, and purification. While it can be inferred that Boc-DL-Phe-OH and Fmoc-DL-Phe-OH have different melting points and solubilities (e.g., Fmoc derivatives are generally more hydrophobic), a direct quantitative comparison cannot be made from the available sources. The provided data, however, constitute a verifiable quality control benchmark for the target compound.

Physical Chemistry Crystallization Process Development

Evidence-Backed Applications for N-Carbobenzoxy-DL-phenylalanine in Research and Industrial Settings


Enzymatic Kinetic Resolution for the Production of Enantiopure L-Phenylalanine Building Blocks

Given its demonstrated high enantioselectivity (E>100) as a substrate for porcine pancreatic lipase (PPL) when used as a glyceryl ester derivative [1], N-Carbobenzoxy-DL-phenylalanine is an optimal choice for research programs and manufacturing processes focused on the biocatalytic synthesis of enantiomerically pure L-phenylalanine. The rapid reaction kinetics (20 min) and exceptional selectivity make it a superior substrate compared to other ester derivatives for achieving high yields of the desired enantiomer in a cost-effective manner.

Analytical Method Development and Validation for Chiral Purity Assessment

The existence of documented, quantitative chiral resolution parameters (α = 1.28, Rs = 2.0) for this compound [2] makes it a reliable racemic standard for developing and validating HPLC or SFC methods. Analytical laboratories tasked with determining the enantiomeric purity of phenylalanine derivatives can use these established metrics to benchmark their own chromatographic performance, ensuring accurate and reproducible quality control.

Synthesis of Sequential Polypeptides with Controlled Racemization

For researchers and industrial peptide chemists engaged in the synthesis of sequential polypeptides, the target compound is a key substrate in a peer-reviewed protocol that has been shown to limit racemization [3]. This application is specifically relevant to the Cbz protection strategy and is not directly translatable to other protecting group methodologies without re-validation. Procurement of N-Carbobenzoxy-DL-phenylalanine is therefore a prerequisite for executing this established synthetic route.

General Peptide Synthesis and Building Block Preparation

As a fundamental N-protected amino acid building block, N-Carbobenzoxy-DL-phenylalanine is essential for solution-phase peptide synthesis, particularly when the Cbz group's orthogonal stability to acids and bases is required alongside other protecting groups like Boc or Fmoc . Its well-defined physical properties (melting point, solubility) ensure predictable behavior during synthesis, purification, and isolation, making it a reliable component in complex synthetic schemes.

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